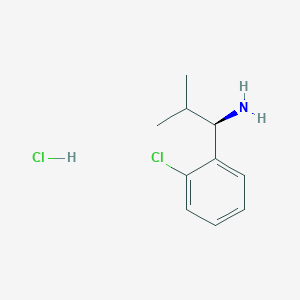

(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 1381959-67-6

Cat. No.: VC8395455

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1381959-67-6 |

|---|---|

| Molecular Formula | C10H15Cl2N |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |

| Standard InChI Key | GFBJTWMFXJYTLE-HNCPQSOCSA-N |

| Isomeric SMILES | CC(C)[C@H](C1=CC=CC=C1Cl)N.Cl |

| SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |

| Canonical SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of the free base form, (R)-1-(2-chlorophenyl)-2-methylpropan-1-amine, is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol . In its hydrochloride form, the addition of a hydrochloric acid moiety results in the formula C₁₀H₁₅Cl₂N and a molecular weight of 220.14 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, which significantly influences its pharmacological properties and interaction with biological targets .

The IUPAC name of the free base is (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine, while the hydrochloride salt is systematically named (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride . The canonical SMILES representation for the free base is CC(C)C@HN, and the InChIKey XOALSEFEPRQWJI-SNVBAGLBSA-N confirms its stereochemical uniqueness .

Synthesis and Manufacturing

Traditional Organic Synthesis Routes

The synthesis of (R)-1-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride typically begins with the formation of the propan-1-amine backbone. A common approach involves:

-

Friedel-Crafts alkylation of 2-chlorobenzene with isobutyryl chloride to introduce the methyl-substituted ketone.

-

Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to yield the primary amine.

-

Chiral resolution via diastereomeric salt formation or enzymatic methods to isolate the (R)-enantiomer .

Biocatalytic Methods

Recent advances in chemo-enzymatic synthesis have improved the efficiency of chiral amine production. For example, imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines with high enantiomeric excess (>99% ee). A study by Xu et al. demonstrated the use of IREDs in tandem with glucose dehydrogenase (GDH) for NADPH regeneration, achieving a 92% yield of chiral amines under mild conditions . This method aligns with green chemistry principles by minimizing waste and avoiding toxic reagents .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|

| Traditional Organic | 65–75 | 85–90 | Scalability |

| Biocatalytic | 85–92 | >99 | Sustainability, high stereoselectivity |

Pharmacological Profile and Toxicity

Acute Toxicity Data

Acute toxicity studies on related compounds provide preliminary safety insights. Intravenous administration of a structurally similar chlorophenylamine hydrochloride in rats showed an LD₅₀ of 253 mg/kg, while intraperitoneal injection in mice resulted in an LD₅₀ of 380 mg/kg. These values suggest moderate toxicity, necessitating stringent safety protocols during handling.

Table 2: Toxicity Parameters of Analogous Compounds

| Parameter | Rat (IV) | Mouse (IP) |

|---|---|---|

| LD₅₀ (mg/kg) | 253 | 380 |

| Onset of Symptoms | 5–10 min | 15–20 min |

| Primary Toxicity | Neurotoxicity | Hepatotoxicity |

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for CNS drug development. Preclinical studies on similar amines highlight potential applications in:

-

Depression: Modulation of serotonin and norepinephrine levels.

-

Neurodegenerative diseases: Inhibition of amyloid-β aggregation in Alzheimer’s models .

Catalytic Asymmetric Synthesis

The (R)-enantiomer serves as a chiral building block in the synthesis of complex molecules. Its use in Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions has enabled the preparation of tetrahydroquinoline derivatives with high enantiopurity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume